2-(4-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Acylation: The chlorinated indole is then acylated with chloroacetyl chloride in the presence of a base such as pyridine to form the intermediate 2-(4-chloro-1H-indol-1-yl)acetamide.
Amidation: Finally, the intermediate is reacted with 2-hydroxy-2-phenylethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the reduction of functional groups.
Substitution: The chlorine atom at the 4-position of the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(4-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Research: The compound can be used as a tool to study biological pathways and molecular targets, particularly those involving indole derivatives.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide: Lacks the chlorine atom at the 4-position.
2-(4-bromo-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide: Contains a bromine atom instead of chlorine.
2-(4-chloro-1H-indol-1-yl)-N-(2-hydroxyethyl)acetamide: Lacks the phenyl group in the hydroxyethyl side chain.
Uniqueness
2-(4-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is unique due to the presence of the chlorine atom at the 4-position of the indole ring and the hydroxy-phenylethyl side chain. These structural features may contribute to its distinct biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H17ClN2O2 |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-7-4-8-16-14(15)9-10-21(16)12-18(23)20-11-17(22)13-5-2-1-3-6-13/h1-10,17,22H,11-12H2,(H,20,23) |
InChI Key |
LTSNHGRJCFVBOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)CN2C=CC3=C2C=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.